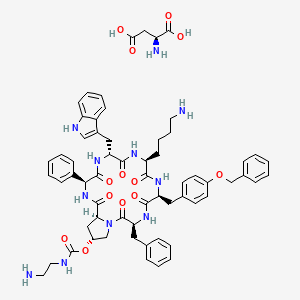

Pasireotide L-aspartate salt

Description

Properties

IUPAC Name |

(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H66N10O9.C4H7NO4/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;5-2(4(8)9)1-3(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2H,1,5H2,(H,6,7)(H,8,9)/t43-,46+,47+,48-,49+,50+,51+;2-/m10/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMKXFJQWURETI-XZRPHVMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C([C@@H](C(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H73N11O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1180.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Pasireotide L-aspartate Salt

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pasireotide, a synthetic long-acting cyclic hexapeptide analogue of somatostatin, operates through a multi-receptor targeting mechanism with a distinct binding profile that differentiates it from first-generation somatostatin analogues.[1] This technical guide provides a comprehensive overview of the molecular and cellular actions of Pasireotide L-aspartate salt, detailing its receptor binding affinities, downstream signaling pathways, and its effects on hormone secretion. The information is presented with clearly structured data, detailed experimental methodologies, and visual diagrams to facilitate a deep understanding for researchers and professionals in drug development.

Receptor Binding Profile

Pasireotide exerts its pharmacological effects by binding with high affinity to multiple somatostatin receptor subtypes (SSTRs).[2] Unlike first-generation somatostatin analogues like octreotide, which primarily target SSTR2, Pasireotide has a broader binding profile with a particularly high affinity for SSTR5.[2][3] This unique characteristic is crucial for its efficacy in conditions such as Cushing's disease, where corticotroph tumors predominantly express SSTR5.[4]

Quantitative Binding Affinity Data

The binding affinities of Pasireotide and other somatostatin analogues to the five human somatostatin receptor subtypes are summarized in the tables below. The data is presented as both pKi (the negative logarithm of the inhibition constant, Ki) and IC50 (the half maximal inhibitory concentration) values, providing a comprehensive view of the compound's potency at each receptor subtype.

Table 1: pKi Values of Somatostatin Analogues for Human Somatostatin Receptor Subtypes

| Compound | sst1 | sst2 | sst3 | sst4 | sst5 |

| Pasireotide | 8.2 | 9.0 | 9.1 | <7.0 | 9.9 |

Source: Adapted from publicly available research data.

Table 2: Binding Affinities (IC50, nmol/L) of Somatostatin (SRIF-14), Pasireotide, Octreotide, and Lanreotide to the Five Human SSTR Subtypes (SSTR 1-5)

| Ligand | hsst1 | hsst2 | hsst3 | hsst4 | hsst5 |

| SRIF-14 | 1.9 ± 0.2 | 0.2 ± 0.04 | 1.1 ± 0.1 | 1.9 ± 0.3 | 0.6 ± 0.1 |

| Pasireotide | 5.6 ± 1.1 | 1.0 ± 0.1 | 1.5 ± 0.2 | >1000 | 0.16 ± 0.02 |

| Octreotide | >1000 | 0.8 ± 0.1 | 54 ± 4 | >1000 | 14 ± 0.6 |

| Lanreotide | 110 ± 11 | 1.3 ± 0.1 | 10 ± 1 | 370 ± 50 | 12 ± 1 |

Source: Adapted from FDA clinical pharmacology and biopharmaceutics review of Pasireotide LAR.[5]

Downstream Signaling Pathways

Upon binding to its target SSTRs, which are G-protein coupled receptors (GPCRs), Pasireotide initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cell proliferation. The primary signaling pathways modulated by Pasireotide are the cyclic adenosine monophosphate (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway.

Inhibition of the cAMP Pathway

Activation of SSTRs by Pasireotide leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP. This results in a decrease in intracellular cAMP levels. In pituitary corticotroph and somatotroph cells, this reduction in cAMP signaling is a key mechanism for the inhibition of adrenocorticotropic hormone (ACTH) and growth hormone (GH) secretion, respectively.[6]

Modulation of the MAPK/ERK Pathway

Pasireotide has also been shown to influence the MAPK/ERK signaling cascade. The activation of this pathway is often associated with cell proliferation and survival. By modulating this pathway, Pasireotide can exert anti-proliferative effects on pituitary tumor cells. The precise mechanisms of MAPK/ERK modulation by Pasireotide can be complex and may vary depending on the specific SSTR subtypes involved and the cellular context.

Inhibition of Hormone Secretion

A primary therapeutic effect of Pasireotide is the potent inhibition of hormone hypersecretion from pituitary adenomas.

Inhibition of ACTH Secretion in Cushing's Disease

In corticotroph adenoma cells, which overexpress SSTR5, Pasireotide binding leads to a significant reduction in ACTH secretion.[4] This, in turn, decreases cortisol production from the adrenal glands, alleviating the clinical signs and symptoms of Cushing's disease. In the murine ACTH-secreting pituitary tumor cell line AtT-20, Pasireotide at a concentration of 10 nM has been shown to significantly reduce ACTH secretion.[1][7]

Inhibition of GH and IGF-1 in Acromegaly

In somatotroph adenomas, Pasireotide's binding to SSTR2 and SSTR5 results in the inhibition of GH secretion.[8] This leads to a subsequent reduction in the production of insulin-like growth factor-1 (IGF-1) in the liver, which mediates many of the pathological effects of acromegaly. In vitro studies on GH-secreting pituitary adenomas have shown that Pasireotide dose-dependently inhibits GH release with an IC50 of 1.2 nM.[9]

Table 3: In Vitro Inhibitory Effects of Pasireotide on Hormone Secretion

| Hormone | Cell Type/System | IC50 / Effective Concentration |

| ACTH | AtT-20 cells | 10 nM (significant reduction) |

| GH | Primary cultures of human GH-secreting pituitary adenomas | 1.2 nM |

Source: Adapted from published preclinical studies.[1][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Pasireotide.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Pasireotide for different somatostatin receptor subtypes.

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human somatostatin receptor subtypes (SSTR1-5).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).[10]

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled somatostatin analogue) to each well.

-

Add increasing concentrations of unlabeled Pasireotide (or other competing ligands) to the wells.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Dry the filter plate and add scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the Pasireotide concentration.

-

Determine the IC50 value (the concentration of Pasireotide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Measurement Assay

This assay quantifies the effect of Pasireotide on intracellular cAMP levels.

Protocol:

-

Cell Culture and Treatment:

-

Culture AtT-20 cells (a mouse pituitary tumor cell line that endogenously expresses SSTRs) in a suitable culture medium.

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of Pasireotide.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.[6]

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP levels using a commercially available competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen). These kits typically involve a labeled cAMP tracer and a specific anti-cAMP antibody.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the cell lysates by interpolating from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the Pasireotide concentration to determine the IC50 value.

-

ERK Phosphorylation Western Blot

This method is used to assess the effect of Pasireotide on the activation of the ERK signaling pathway.

Protocol:

-

Cell Culture and Treatment:

-

Culture pituitary tumor cells (e.g., AtT-20 or primary cultures from pituitary adenomas) in appropriate media.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Treat the cells with Pasireotide at various concentrations and for different time points.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay.[1]

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK.[4]

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

Compare the levels of ERK phosphorylation in Pasireotide-treated cells to untreated controls.

-

Conclusion

This compound is a multi-receptor targeted somatostatin analogue with a unique and potent mechanism of action. Its high affinity for multiple SSTRs, particularly SSTR5, underlies its efficacy in inhibiting hormone hypersecretion in endocrine disorders such as Cushing's disease and acromegaly. The inhibitory effects are mediated through the modulation of key intracellular signaling pathways, primarily the cAMP and MAPK pathways. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced molecular and cellular effects of this important therapeutic agent. A thorough understanding of Pasireotide's mechanism of action is essential for its optimal clinical application and for the development of future targeted therapies for pituitary and other neuroendocrine tumors.

References

- 1. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differences in somatostatin receptor subtype expression in patients with acromegaly: new directions for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pasireotide: a novel treatment for patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Core Signaling Pathways of SOM230 (Pasireotide) L-aspartate Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

SOM230, also known as pasireotide, is a synthetic, long-acting somatostatin analog. It is formulated as an L-aspartate salt for clinical use. As a multi-receptor targeted agent, pasireotide exhibits a broader binding profile compared to first-generation somatostatin analogs, leading to distinct signaling cascades and therapeutic effects. This guide provides a comprehensive overview of the core signaling pathways modulated by SOM230, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Data Presentation: Quantitative Analysis of Pasireotide's Biological Activity

The efficacy of pasireotide is rooted in its high-affinity binding to multiple somatostatin receptor subtypes (SSTRs) and its ability to modulate key hormonal axes. The following tables summarize the quantitative data available for pasireotide's binding affinity and its clinical efficacy in reducing hormone levels in patients with Cushing's disease and acromegaly.

| Receptor Subtype | pKi |

| sst1 | 8.2 |

| sst2 | 9.0 |

| sst3 | 9.1 |

| sst4 | <7.0 |

| sst5 | 9.9 |

| pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity. |

| Clinical Endpoint | Pasireotide 600 µg bid | Pasireotide 900 µg bid |

| Cushing's Disease (12-month study) | ||

| Normalization of Urinary Free Cortisol (UFC) | 13% of patients | 25% of patients[1] |

| Median Reduction in UFC at 6 months | 47.9% | 47.9%[2] |

| Median Reduction in UFC at 12 months | 67.6% | 62.4%[2] |

| Acromegaly (patients resistant to first-generation SRLs) | ||

| Biochemical Control (GH < 2.5 µg/L and normal IGF-1) | 15% (40 mg LAR) | 20% (60 mg LAR) |

| Significant Tumor Volume Reduction | 37.7% (pooled data) | 41.2% (pooled data for CD)[1][3] |

| Data presented as the percentage of patients achieving the specified endpoint. LAR denotes the long-acting release formulation. |

Core Signaling Pathways of SOM230

Pasireotide exerts its cellular effects primarily through its interaction with somatostatin receptors, which are G-protein coupled receptors (GPCRs). The binding of pasireotide to these receptors, particularly SSTR2, SSTR3, and SSTR5, initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cell proliferation.[4] The three core signaling pathways modulated by SOM230 are:

-

Cyclic Adenosine Monophosphate (cAMP) Pathway: Upon binding to SSTRs, pasireotide activates inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. The resulting decrease in intracellular cAMP levels is a primary mechanism for the inhibition of hormone secretion from neuroendocrine cells.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Pasireotide has also been shown to modulate the MAPK pathway, which is crucial for cell proliferation and differentiation. The specific effects on the MAPK pathway can be complex and cell-type dependent, but they generally contribute to the anti-proliferative effects of the drug.

-

Phosphatidylinositol 3-Kinase (PI3K) Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival and growth. Pasireotide can inhibit this pathway, leading to the induction of apoptosis (programmed cell death) in tumor cells.

Signaling Pathway Diagrams

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the signaling pathways of SOM230.

In Vitro cAMP Measurement Assay (HTRF)

This protocol describes the measurement of intracellular cAMP levels in response to SOM230 using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

a. Experimental Workflow:

b. Detailed Methodology:

-

Cell Culture and Plating:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the desired somatostatin receptor subtype in appropriate growth medium.

-

Trypsinize and resuspend cells in assay buffer.

-

Seed 10,000 cells per well in a 384-well plate.[5]

-

-

Cell Stimulation:

-

Prepare a stock solution of forskolin (an adenylyl cyclase activator) and serial dilutions of SOM230.

-

To stimulate cAMP production, add forskolin to the cells at a final concentration of 10 µM.[1]

-

Concurrently, treat cells with varying concentrations of SOM230 or vehicle control.

-

Incubate the plate at room temperature for 30 minutes.[5][6]

-

-

Lysis and Detection:

-

Incubation and Signal Reading:

-

Data Analysis:

-

Calculate the 665nm/620nm ratio for each well.

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the intracellular cAMP concentration in the experimental samples by interpolating their fluorescence ratios on the standard curve. The signal is inversely proportional to the cAMP concentration.[8]

-

MAPK (ERK) Activation Assay (Western Blot)

This protocol details the detection of phosphorylated (activated) Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway, in response to SOM230 treatment.

a. Experimental Workflow:

b. Detailed Methodology:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency.

-

Treat cells with SOM230 at the desired concentrations for various time points.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.[9]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., anti-phospho-p44/42 MAPK) overnight at 4°C.[9]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[10]

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.

-

Quantify the band intensities using densitometry software.

-

PI3K Pathway Activation Analysis (Western Blot)

This protocol outlines the analysis of the PI3K pathway by detecting the phosphorylation of Akt (also known as Protein Kinase B), a key downstream effector of PI3K.

a. Experimental Workflow:

The workflow for analyzing PI3K pathway activation is very similar to the MAPK assay, with the primary difference being the antibodies used.

References

- 1. Pasireotide-Induced Shrinkage in GH and ACTH Secreting Pituitary Adenoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medscape.com [medscape.com]

- 3. Frontiers | Pasireotide-Induced Shrinkage in GH and ACTH Secreting Pituitary Adenoma: A Systematic Review and Meta-Analysis [frontiersin.org]

- 4. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4.5. cAMP Analysis by Homogeneous Time-Resolved Fluorescence (HTRF) Assays [bio-protocol.org]

- 6. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 7. m.youtube.com [m.youtube.com]

- 8. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Pasireotide L-aspartate Salt: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Pasireotide L-aspartate salt, a multi-receptor targeted somatostatin analog. It covers its chemical structure, physicochemical properties, mechanism of action, and key experimental findings, presented in a format tailored for the scientific community.

Chemical Structure and Physicochemical Properties

Pasireotide is a synthetic, long-acting cyclic hexapeptide that mimics the action of the natural hormone somatostatin.[1] It is formulated as a diaspartate salt, where the pasireotide molecule is ionically bonded with two molecules of L-aspartic acid.[2][3] This formulation is known as Pasireotide diaspartate.[4]

The core structure of pasireotide is a six-membered homodetic cyclic peptide.[1] This structure confers stability and a prolonged duration of action compared to native somatostatin.

Physicochemical Data

The key physicochemical properties of Pasireotide and its L-aspartate salt are summarized below.

| Property | Value | Salt Form |

| Molecular Formula | C58H66N10O9 | Pasireotide (base) |

| C66H80N12O17 | Pasireotide diaspartate | |

| Molecular Weight | 1047.2 g/mol | Pasireotide (base) |

| 1180.33 g/mol | Pasireotide L-aspartate | |

| 1313.4 g/mol | Pasireotide diaspartate | |

| CAS Number | 396091-73-9 | Pasireotide (base) |

| 396091-77-3 | Pasireotide L-aspartate | |

| Solubility | Water: Soluble | Pasireotide |

| DMSO: 1 mg/mL (0.85 mM) | Pasireotide L-aspartate | |

| pKa (Strongest Acidic) | 9.08 | Pasireotide (Predicted) |

| logP | 3.03 | Pasireotide (Predicted) |

| Appearance | Solid | Pasireotide |

Data sourced from[1][2][5][6][7][8].

Mechanism of Action and Signaling Pathways

Pasireotide functions as a somatostatin analog, exerting its effects by binding to somatostatin receptors (SSTRs).[9] It is a multi-receptor ligand with a high binding affinity for four of the five known SSTR subtypes.[10] Its efficacy, particularly in Cushing's disease, is attributed to its exceptionally high affinity for SSTR5, a receptor subtype often overexpressed in corticotroph tumors.[11][12]

Receptor Binding Affinity

Pasireotide's binding profile distinguishes it from other somatostatin analogs. It exhibits a 40-fold increased affinity for SSTR5 compared to other analogs.[8]

| Receptor Subtype | Binding Affinity (pKi) |

| SSTR1 | 8.2 |

| SSTR2 | 9.0 |

| SSTR3 | 9.1 |

| SSTR4 | < 7.0 |

| SSTR5 | 9.9 |

pKi values represent the negative logarithm of the inhibition constant. A higher value indicates stronger binding affinity. Data sourced from[5][13].

Post-Receptor Signaling

Upon binding to SSTRs, which are G protein-coupled receptors (GPCRs), Pasireotide initiates a cascade of intracellular signaling events.[9]

-

Inhibition of Adenylyl Cyclase: Pasireotide's binding to SSTRs activates inhibitory G-proteins (Gi/o). This activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[9] The reduction in cAMP signaling is a primary mechanism for inhibiting hormone secretion, such as Adrenocorticotropic Hormone (ACTH) from pituitary tumors.[9][11]

-

Modulation of MAPK Pathway: Pasireotide has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway.[9] This inhibition contributes to its antiproliferative and pro-apoptotic effects in various cancer cells, including pituitary adenomas.[9][13]

-

Immunomodulation: By activating SSTRs on immune cells, Pasireotide can modulate immune function and suppress the production of certain cytokines.[9]

These pathways collectively lead to the therapeutic effects of Pasireotide: antisecretory (inhibition of hormone release), antiproliferative (inhibition of cell growth), and pro-apoptotic (induction of cell death) activities.[13]

Caption: Pasireotide signaling cascade.

Experimental Protocols and Methodologies

The development and characterization of Pasireotide have involved various experimental approaches, from chemical synthesis to in vitro and in vivo functional assays.

Chemical Synthesis: Liquid-Phase Approach

A total synthesis of Pasireotide has been achieved using liquid-phase peptide synthesis. This method offers advantages in scalability and purification of intermediates compared to solid-phase synthesis.

Overall Strategy: The synthesis can be performed using a convergent 3 + 2 + 1 fragment condensation strategy.[14] This involves synthesizing three key peptide fragments separately and then coupling them together in solution to form the linear precursor, which is subsequently cyclized.

Caption: Liquid-phase synthesis workflow for Pasireotide.

Key Reagents:

-

Coupling Agents: N,O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) and TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) are used for peptide bond formation.[14]

-

Protection Strategy: A standard Fmoc/tBu protecting group scheme is often employed.[14]

In Vitro Efficacy Assessment

Objective: To determine the inhibitory effect of Pasireotide on hormone secretion.

Methodology:

-

Cell Culture: Primary cultures of rat pituitary cells are established and maintained in appropriate culture media.

-

Stimulation: Growth hormone (GH) secretion is induced by treating the cells with growth hormone-releasing hormone (GHRH).

-

Treatment: Cells are co-incubated with GHRH and varying concentrations of this compound.

-

Quantification: GH levels in the cell culture supernatant are measured using a suitable immunoassay (e.g., ELISA).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of Pasireotide.

Result:

-

This compound effectively inhibits GHRH-induced GH release with an IC50 of 0.4 nM .[13]

In Vivo Efficacy in Animal Models

Objective: To evaluate the anti-tumor and metabolic effects of Pasireotide in a relevant animal model.

Methodology:

-

Animal Model: A mouse model of immune-mediated arthritis or a Pdx1-Cre model for neuroendocrine tumors can be used.[13]

-

Treatment Protocol: this compound is administered subcutaneously (s.c.) at specified doses (e.g., 2-50 µg/kg twice daily or 160 mg/kg/mouth) for a defined period (e.g., 42 days to 4 months).[13]

-

Endpoint Analysis:

-

Metabolic Parameters: Serum insulin and glucose levels are measured.

-

Tumor Growth: Tumor size is monitored and measured.

-

Apoptosis: Apoptotic markers are assessed in tumor tissue samples (e.g., via TUNEL staining or caspase activity assays).

-

Key Findings:

-

Significantly decreased serum insulin and increased serum glucose were observed.[13]

-

A significant reduction in tumor size and an increase in apoptosis were demonstrated.[13]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of Pasireotide has been characterized in humans.

| Parameter | Value |

| Time to Peak (Tmax) | 0.25 - 0.5 hours |

| Volume of Distribution | > 100 L |

| Plasma Protein Binding | 88% |

| Metabolism | Minimal |

| Elimination Half-life | ~12 hours |

| Clearance | ~7.6 L/h (healthy) / ~3.8 L/h (Cushing's) |

| Primary Route of Elimination | Hepatic Clearance (~48%) |

Data sourced from[6].

References

- 1. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pasireotide Diaspartate | C66H80N12O17 | CID 70788982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pasireotide aspartate (CHEBI:72313) [ebi.ac.uk]

- 4. pasireotide aspartate (CHEBI:72313) [ebi.ac.uk]

- 5. This compound | TargetMol [targetmol.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. abmole.com [abmole.com]

- 8. Pasireotide - Wikipedia [en.wikipedia.org]

- 9. bloomtechz.com [bloomtechz.com]

- 10. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]

- 12. Mechanism of Action of Pasireotide – My Endo Consult [myendoconsult.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. A Practical and Total Synthesis of Pasireotide: Synthesis of Cyclic Hexapeptide via a Three-Component Condensation - PMC [pmc.ncbi.nlm.nih.gov]

Pasireotide L-aspartate Salt: A Technical Overview of its Proapoptotic Efficacy in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the proapoptotic effects of Pasireotide L-aspartate salt in various cancer cell models. It details the underlying molecular mechanisms, presents quantitative data from key studies, and outlines the experimental protocols used to elicit these findings.

Introduction

Pasireotide is a multi-receptor targeted somatostatin analog with a broad binding profile, showing high affinity for somatostatin receptor subtypes (SSTR) 1, 2, 3, and 5.[1][2] Unlike first-generation somatostatin analogs like octreotide, which primarily target SSTR2, Pasireotide's wider range of receptor interactions may translate to higher efficacy in suppressing hormone production and inhibiting cell growth in certain tumors.[2][3] Preclinical evidence has demonstrated both direct and indirect antitumor activities, including the induction of apoptosis and antiangiogenesis, positioning Pasireotide as a compound of interest for antineoplastic therapy.[1] This guide focuses specifically on its capacity to induce programmed cell death, or apoptosis, in cancer cells.

Mechanism of Proapoptotic Action

Pasireotide exerts its proapoptotic effects by binding to SSTRs, which triggers a cascade of intracellular signaling events. This leads to the inhibition of critical cell survival pathways and the activation of apoptotic machinery. The primary mechanisms include the modulation of the MAPK and PI3K/AKT pathways and the subsequent activation of caspases.

Upon binding to its target SSTRs, Pasireotide initiates a G-protein-coupled signaling cascade that inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels.[4] This event has significant downstream consequences, including the suppression of pro-survival signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K) pathways.[4] Inhibition of these pathways disrupts normal cell cycle progression and promotes the activation of the apoptotic cascade.[4] In some cancer models, Pasireotide has been shown to induce apoptosis through the activation of executioner caspases, such as caspase-3 and caspase-7.[5][6]

References

- 1. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pasireotide, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bloomtechz.com [bloomtechz.com]

- 5. erc.bioscientifica.com [erc.bioscientifica.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Somatostatin Receptor Subtype Specificity of Pasireotide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pasireotide (SOM230) is a synthetic, long-acting, multi-receptor targeted somatostatin analog. Unlike first-generation somatostatin receptor ligands (SRLs) such as octreotide and lanreotide, which primarily target somatostatin receptor subtype 2 (SSTR2), Pasireotide exhibits a broader binding profile.[1][2] It demonstrates high binding affinity for SSTR1, SSTR2, SSTR3, and notably, SSTR5, with low affinity for SSTR4.[1][3][4] This unique specificity, particularly its high affinity for SSTR5, underlies its efficacy in treating disorders like Cushing's disease and acromegaly, where SSTR5 is often expressed in pituitary adenomas.[2][5] This document provides an in-depth technical overview of Pasireotide's receptor binding profile, functional activity, downstream signaling pathways, and the experimental methodologies used for their characterization.

Somatostatin Receptor Binding Affinity

Pasireotide's therapeutic action is initiated by its binding to various SSTR subtypes. Its affinity for these receptors has been quantified through competitive radioligand binding assays, which measure the concentration of the drug required to displace a specific radioligand from the receptor. The resulting inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is inversely proportional to the binding affinity.

Table 1: Comparative Binding Affinities (IC50, nM) of Somatostatin Analogs

| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |

| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |

| Octreotide | >1000 | 0.6 | 7.9 | >1000 | 9.8 |

| Lanreotide | >1000 | 1.4 | 12.3 | >1000 | 8.0 |

| Somatostatin-14 | 2.8 | 0.3 | 1.2 | 2.5 | 0.8 |

Data compiled from multiple sources. Absolute values may vary between studies based on experimental conditions.

This profile highlights Pasireotide's high affinity for four of the five SSTR subtypes, with a particularly strong interaction with SSTR5, for which it has a 158-fold higher affinity compared to octreotide.[1]

Functional Activity and Signaling Pathways

The binding of Pasireotide to SSTRs initiates a cascade of intracellular signaling events. SSTRs are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o).[3][6]

Canonical Gαi-Mediated Signaling

The principal mechanism of action following Pasireotide binding is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] This reduction in cAMP affects numerous cellular processes, including hormone secretion and cell proliferation.[6]

References

An In-depth Technical Guide to Pasireotide (SOM230)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pasireotide, also known as SOM230, is a synthetic, long-acting cyclic hexapeptide analogue of somatostatin.[1][2] It is a multi-receptor targeted somatostatin analogue with a high binding affinity for four of the five somatostatin receptor subtypes (SSTRs), exhibiting the highest affinity for SSTR5. This broad receptor profile distinguishes it from other somatostatin analogues and underlies its unique therapeutic applications, particularly in the treatment of Cushing's disease and acromegaly. This guide provides a comprehensive overview of the core molecular and pharmacological characteristics of Pasireotide, including its chemical properties, mechanism of action, and key experimental findings.

Core Molecular and Chemical Properties

Pasireotide is a six-membered homodetic cyclic peptide.[1] Its structure incorporates unnatural amino acids and a specific conformation that confers a broader receptor binding profile and extended plasma half-life compared to native somatostatin.[3] The core chemical and physical properties of Pasireotide and its common salt forms are summarized below.

| Identifier | Pasireotide (Free Base) | Pasireotide Diaspartate | Pasireotide Acetate |

| Synonyms | SOM230, SOM-230 | Signifor | SOM230 acetate |

| Molecular Formula | C58H66N10O9[1][4] | C66H80N12O17[5] | Not explicitly defined |

| Molecular Weight | 1047.2 g/mol [1] | 1313.4 g/mol [5][6] | 1107.26 g/mol [7] |

| CAS Number | 396091-73-9[3][4] | 820232-50-6[5] | 396091-76-2[7] |

Mechanism of Action and Signaling Pathway

Pasireotide functions as a somatostatin receptor agonist.[2] Its therapeutic effects are mediated through its binding to somatostatin receptors, which are G-protein coupled receptors. The activation of these receptors triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cellular proliferation.

The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. Additionally, Pasireotide can activate various phosphatase enzymes and influence ion channel activity, particularly potassium and calcium channels, leading to cell hyperpolarization and reduced hormone exocytosis.

Caption: Pasireotide signaling pathway.

Experimental Protocols and Findings

Receptor Binding Affinity Assays

Methodology: Competitive binding assays are performed using cell membranes from CHO-K1 cells stably expressing human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5). Membranes are incubated with a radiolabeled somatostatin analogue (e.g., ¹²⁵I-[Leu⁸, D-Trp²²]-SRIF-28) and increasing concentrations of Pasireotide. The concentration of Pasireotide that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Key Findings: Pasireotide demonstrates high binding affinity for SSTR1, SSTR2, SSTR3, and SSTR5, with a significantly lower affinity for SSTR4.[8] The IC50 values are typically in the nanomolar range for the high-affinity receptors.

| Receptor Subtype | Pasireotide IC50 (nM)[8] |

| hSSTR1 | 9.3 |

| hSSTR2 | 1.0 |

| hSSTR3 | 1.5 |

| hSSTR4 | >100 |

| hSSTR5 | 0.16 |

In Vitro Hormone Secretion Assays

Methodology: Primary cell cultures of pituitary adenomas (e.g., corticotroph adenomas from Cushing's disease patients) are established. The cells are treated with varying concentrations of Pasireotide for a defined period. The concentration of hormones (e.g., ACTH) in the cell culture supernatant is quantified using immunoassays (e.g., ELISA).

Key Findings: Pasireotide effectively inhibits the secretion of ACTH from cultured human corticotroph adenomas.[8] This inhibitory effect is dose-dependent and is mediated primarily through its interaction with SSTR5.

In Vivo Tumor Growth Inhibition Studies

Methodology: A xenograft tumor model is established by subcutaneously implanting a human tumor cell line (e.g., AtT20 mouse pituitary tumor cells) into immunocompromised mice. Once tumors reach a palpable size, the mice are treated with Pasireotide or a vehicle control. Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed.

Key Findings: Pasireotide has been shown to inhibit the growth of AtT20 tumors in nude mice.[8] This anti-proliferative effect is attributed to the activation of SSTRs, leading to the induction of apoptosis and cell cycle arrest.

Caption: General experimental workflow for Pasireotide evaluation.

Conclusion

Pasireotide is a potent, multi-receptor targeted somatostatin analogue with a well-defined molecular profile and mechanism of action. Its unique high affinity for SSTR5, in addition to other SSTRs, provides a distinct therapeutic advantage in conditions characterized by the overexpression of these receptors. The experimental data consistently demonstrate its efficacy in inhibiting hormone secretion and tumor cell proliferation, supporting its clinical use in challenging endocrine disorders. Further research into its signaling pathways and potential applications continues to be an active area of investigation.

References

- 1. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pasireotide | 396091-73-9 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pasireotide Diaspartate | C66H80N12O17 | CID 70788982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pasireotide acetate | SOM230 | GH/IGF-I/ACTH Inhibition | TargetMol [targetmol.com]

- 8. caymanchem.com [caymanchem.com]

The Role of Pasireotide L-aspartate Salt in GH and ACTH Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pasireotide, a multi-receptor targeted somatostatin analog, represents a significant advancement in the medical management of pituitary-driven disorders characterized by hormone hypersecretion. This technical guide provides an in-depth analysis of the biochemical and clinical data surrounding Pasireotide L-aspartate salt, with a specific focus on its inhibitory effects on Growth Hormone (GH) and Adrenocorticotropic Hormone (ACTH). Through a comprehensive review of its receptor binding profile, downstream signaling pathways, and clinical efficacy, this document serves as a resource for understanding the multifaceted mechanism of action of Pasireotide and its therapeutic applications in acromegaly and Cushing's disease.

Introduction

Pasireotide is a synthetic cyclohexapeptide somatostatin analog with a unique and broad binding profile for somatostatin receptors (SSTRs).[1][2] Unlike first-generation somatostatin analogs, such as octreotide and lanreotide, which primarily target SSTR2, Pasireotide exhibits high binding affinity for four of the five SSTR subtypes, with a particularly high affinity for SSTR5.[1][2][3] This distinct receptor interaction profile underpins its enhanced efficacy in certain patient populations and its utility in treating conditions like Cushing's disease, where SSTR5 is often highly expressed in corticotroph adenomas.[2][3] This guide will explore the molecular mechanisms, quantitative data, and experimental methodologies that define the inhibitory role of Pasireotide on GH and ACTH secretion.

Mechanism of Action: Receptor Binding and Signaling Pathways

Pasireotide exerts its inhibitory effects by binding to SSTRs, which are G-protein coupled receptors. The activation of these receptors triggers a cascade of intracellular events that ultimately lead to the suppression of hormone secretion and, in some cases, inhibition of tumor growth.

Somatostatin Receptor Binding Profile

The therapeutic efficacy of Pasireotide is intrinsically linked to its high affinity for multiple SSTR subtypes. This broad-spectrum activity allows it to target a wider range of pituitary adenomas that may not be responsive to more selective SSTR2 agonists.

Table 1: Binding Affinities (Ki, nM) of Pasireotide and Octreotide for Human Somatostatin Receptor Subtypes

| Somatostatin Receptor Subtype | Pasireotide Ki (nM) | Octreotide Ki (nM) |

| SSTR1 | 9.3 | 280 |

| SSTR2 | 1.0 | 0.38 |

| SSTR3 | 1.5 | 7.1 |

| SSTR4 | >1000 | >1000 |

| SSTR5 | 0.16 | 6.3 |

Data compiled from multiple sources. Note that absolute values may vary slightly between different studies and assay conditions.[4]

Signaling Pathways in GH and ACTH Inhibition

Upon binding to SSTRs, Pasireotide initiates a series of downstream signaling events that culminate in the inhibition of GH and ACTH secretion. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA) and subsequently modulates ion channel activity, leading to a decrease in calcium influx, which is essential for hormone exocytosis.

In corticotroph cells, the inhibitory effect of Pasireotide on ACTH secretion is predominantly mediated through SSTR5.[2] The signaling cascade is similar to that of GH inhibition, involving the suppression of the adenylyl cyclase/cAMP pathway.

Quantitative Data on GH and ACTH Inhibition

The efficacy of Pasireotide in inhibiting GH and ACTH secretion has been quantified in numerous in vitro and in vivo studies.

In Vitro Inhibition of Hormone Secretion

Cell-based assays using primary pituitary adenoma cultures and pituitary tumor cell lines have been instrumental in determining the potency of Pasireotide.

Table 2: In Vitro Efficacy of Pasireotide on GH and ACTH Secretion

| Cell Type | Hormone | Pasireotide Concentration | % Inhibition (Mean ± SD) | Reference |

| Human GH-secreting pituitary adenoma cells | GH | 10 nM | 37.1 ± 15.7 | [5][6] |

| AtT-20/D16v-F2 (murine corticotroph tumor cells) | ACTH | 10 nM | 16 | [7][8] |

| Rat GH3 pituitary tumor cells | GH | 10 nM (48h) | ~30 | [9] |

Table 3: IC50 Values of Pasireotide for Hormone Inhibition

| Hormone | Cell Type | IC50 (nM) | Reference |

| GH | Human GH-secreting pituitary adenoma cells | 0.5 | |

| ACTH | AtT-20 cells | ~1-10 (estimated) | [7][8] |

Clinical Efficacy in Acromegaly

Clinical trials have demonstrated the efficacy of Pasireotide in achieving biochemical control in patients with acromegaly.

Table 4: Clinical Efficacy of Pasireotide LAR in Acromegaly (Phase III Study Extension)

| Outcome | Pasireotide LAR (n=74) | Octreotide LAR (n=46) | Timepoint |

| Biochemical Control (GH <2.5 µg/L and normal IGF-1) | 48.6% (36/74) | 45.7% (21/46) | Month 25 |

| GH <2.5 µg/L | 70.3% (52/74) | 80.4% (37/46) | End of Extension |

| Normal IGF-1 | 51.4% (38/74) | 47.8% (22/46) | End of Extension |

| Median % Change in GH from Baseline | -83% | -86% | Month 25 |

| Median % Change in IGF-1 from Baseline | -71% | -64% | Month 25 |

| Tumor Volume Reduction ≥20% | 74.7% | 71.6% | Month 26 |

Data from a randomized, double-blind, multicenter, Phase III study extension.[10][11][12]

Clinical Efficacy in Cushing's Disease

Pasireotide is the first pituitary-targeted medical therapy approved for Cushing's disease. Clinical studies have shown significant reductions in urinary free cortisol (UFC) levels.

Table 5: Clinical Efficacy of Subcutaneous Pasireotide in Cushing's Disease (Phase III Study)

| Outcome | Pasireotide 600 µg bid (n=82) | Pasireotide 900 µg bid (n=80) | Timepoint |

| UFC Normalization (Primary Endpoint) | 14.6% | 26.3% | Month 6 |

| UFC Normalization | 13.4% | 25.0% | Month 12 |

| Median % Reduction in UFC from Baseline | 47.9% | 47.9% | Month 6 |

| Median % Reduction in UFC from Baseline | 67.6% | 62.4% | Month 12 |

| Tumor Volume Reduction (in patients with measurable tumors) | 44% (Month 6), 50% (Month 12) | 75% (Month 6), 89% (Month 12) | Months 6 & 12 |

Data from a 12-month, randomized, double-blind, Phase III study.[13][14][15]

Table 6: Clinical Efficacy of Pasireotide LAR in Cushing's Disease (Phase III Study)

| Outcome | Pasireotide LAR 10 mg | Pasireotide LAR 30 mg | Timepoint |

| UFC Normalization | 41.9% | 40.8% | Month 7 |

| Median % Decrease in UFC from Baseline | 48% | 48% | Month 7 |

Data from a randomized, multicenter, Phase III trial.[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline representative protocols for key assays used to characterize the activity of Pasireotide.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Pasireotide to different somatostatin receptor subtypes.

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing a specific human SSTR subtype (e.g., CHO-K1 cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4) and resuspend to a final protein concentration of 10-20 µ g/well .[17]

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr¹¹]-SST-14), and varying concentrations of unlabeled Pasireotide.

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[17]

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Plot the percentage of specific binding against the logarithm of the Pasireotide concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of Pasireotide that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Hormone Secretion Assays (GH and ACTH)

These assays quantify the inhibitory effect of Pasireotide on hormone release from pituitary cells.

GH Secretion Assay (Primary Human Pituitary Adenoma Cells):

-

Cell Culture:

-

Obtain fresh pituitary adenoma tissue from surgery.

-

Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.

-

Plate the cells in 24-well plates at a density of approximately 2-5 x 10⁵ cells/well and culture in DMEM supplemented with fetal bovine serum and antibiotics.

-

-

Treatment and Sample Collection:

-

After allowing the cells to adhere, wash and replace the medium with serum-free medium.

-

Treat the cells with various concentrations of Pasireotide or vehicle control for a specified duration (e.g., 72 hours).[5]

-

Collect the cell culture supernatant for hormone measurement.

-

-

GH Quantification:

-

Measure the concentration of GH in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Normalize the GH concentration to the total cellular protein content or cell number in each well.

-

ACTH Secretion Assay (AtT-20 Cells):

-

Cell Culture:

-

Culture AtT-20/D16v-F2 cells, a murine corticotroph tumor cell line, in DMEM supplemented with fetal bovine serum.

-

Plate the cells in 96-well plates at an appropriate density.

-

-

Treatment and Sample Collection:

-

ACTH Quantification:

-

Determine the ACTH concentration in the medium using a commercially available ACTH ELISA kit, following the manufacturer's protocol.

-

Conclusion

This compound is a potent inhibitor of both GH and ACTH secretion, a property conferred by its unique multi-receptor binding profile with high affinity for SSTR1, SSTR2, SSTR3, and particularly SSTR5.[1][2] This broad-spectrum activity translates into significant clinical benefits for patients with acromegaly and Cushing's disease, including biochemical control, reduction in tumor volume, and improvement in clinical signs and symptoms.[10][11][12][13][14][15][18][19] The data and methodologies presented in this technical guide provide a comprehensive foundation for researchers and drug development professionals to further explore the therapeutic potential of Pasireotide and to design novel somatostatin analogs with improved efficacy and safety profiles. The continued investigation into the intricate signaling pathways modulated by Pasireotide will undoubtedly pave the way for more personalized and effective treatments for pituitary and other neuroendocrine disorders.

References

- 1. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell specific interaction of pasireotide: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Pasireotide-induced hyperglycemia in Cushing’s disease and Acromegaly: A clinical perspective and algorithms proposal [frontiersin.org]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Protein kinase C delta mediates Pasireotide effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pasireotide LAR maintains inhibition of GH and IGF-1 in patients with acromegaly for up to 25 months: results from the blinded extension phase of a randomized, double-blind, multicenter, Phase III study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pasireotide LAR maintains inhibition of GH and IGF-1 in patients with acromegaly for up to 25 months: results from the blinded extension phase of a randomized, double-blind, multicenter, Phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pasireotide Shows Promise for Cushing's Disease [medscape.com]

- 14. A 12-month phase 3 study of pasireotide in Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pasireotide treatment significantly reduces tumor volume in patients with Cushing’s disease: results from a Phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Pasireotide in Acromegaly: An Overview of Current Mechanistic and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

Pharmacological Profile of Pasireotide L-aspartate Salt: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasireotide, available as Pasireotide L-aspartate salt, is a synthetic long-acting cyclic hexapeptide analogue of somatostatin.[1] It represents a second-generation somatostatin analogue with a distinct pharmacological profile compared to its predecessors, such as octreotide and lanreotide. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action, receptor binding profile, and pharmacodynamic effects. Detailed experimental protocols for key assays are provided, along with visualizations of relevant signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Mechanism of Action

Pasireotide exerts its pharmacological effects by binding to and activating somatostatin receptors (SSTRs), which are G-protein coupled receptors.[2][3] Unlike first-generation somatostatin analogues that primarily target SSTR2, Pasireotide is a multi-receptor ligand with high binding affinity for four of the five SSTR subtypes: SSTR1, SSTR2, SSTR3, and SSTR5.[4][5] Its particularly high affinity for SSTR5 is a key differentiator and underlies its efficacy in conditions such as Cushing's disease, where corticotroph tumors often overexpress this receptor subtype.[6]

The activation of these receptors by Pasireotide initiates a cascade of intracellular signaling events, primarily through the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] The reduction in cAMP subsequently modulates various cellular processes, including the inhibition of hormone secretion and cell proliferation.[8][9]

Receptor Binding Profile

The binding affinity of this compound to various human somatostatin receptor subtypes has been characterized through in vitro radioligand binding assays. The quantitative data, typically presented as pKi values (the negative logarithm of the inhibition constant, Ki), demonstrate the high affinity of Pasireotide for multiple SSTRs.

| Receptor Subtype | Pasireotide pKi |

| sst1 | 8.2 |

| sst2 | 9.0 |

| sst3 | 9.1 |

| sst4 | <7.0 |

| sst5 | 9.9 |

Table 1: Binding affinities (pKi) of Pasireotide for human somatostatin receptor subtypes.

Pharmacodynamics

The multi-receptor binding profile of Pasireotide translates into a broad range of pharmacodynamic effects, primarily characterized by the inhibition of hormone hypersecretion from various endocrine tissues.

Hormonal Secretion Inhibition

Pasireotide has been shown to potently inhibit the secretion of several key hormones:

| Hormone | Effect | Clinical Relevance |

| Adrenocorticotropic Hormone (ACTH) | Potent Inhibition | Treatment of Cushing's disease[9] |

| Growth Hormone (GH) | Potent Inhibition | Treatment of Acromegaly |

| Insulin-like Growth Factor-1 (IGF-1) | Potent Inhibition | Treatment of Acromegaly |

| Glucagon | Inhibition | Contributes to hyperglycemia as a side effect[1] |

| Insulin | Inhibition | Contributes to hyperglycemia as a side effect[1] |

Table 2: Effects of Pasireotide on hormone secretion.

Antiproliferative Effects

In addition to its antisecretory effects, Pasireotide has demonstrated antiproliferative activity in various tumor cell types, including pituitary adenomas and neuroendocrine tumors.[6] This effect is thought to be mediated through the activation of SSTRs, leading to the induction of cell cycle arrest and apoptosis.[8] The precise signaling pathways involved in these antiproliferative effects are under continued investigation but are believed to involve the modulation of the MAPK and PI3K/Akt pathways.

Signaling Pathways

Pasireotide's activation of SSTRs triggers downstream signaling cascades that mediate its therapeutic effects. The primary pathway involves the inhibition of cAMP production, while other pathways such as MAPK and PI3K/Akt are also implicated in its antiproliferative actions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of Pasireotide.

Radioligand Binding Assay for Somatostatin Receptors

This protocol outlines the determination of the binding affinity of Pasireotide for different SSTR subtypes expressed in a recombinant cell line.

References

- 1. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differences in somatostatin receptor subtype expression in patients with acromegaly: new directions for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Notes and Protocols for Pasireotide L-aspartate Salt in Research Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide essential information and protocols for the effective handling, storage, and stability assessment of Pasireotide L-aspartate salt in common laboratory solvents. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.

Introduction

Pasireotide, a synthetic long-acting cyclohexapeptide, is a somatostatin analog with a high binding affinity for multiple somatostatin receptor subtypes (SSTRs), particularly SSTR1, SSTR2, SSTR3, and SSTR5.[1] Its diaspartate salt form is utilized in therapeutic applications for conditions such as Cushing's disease and acromegaly, where it acts to inhibit hormone hypersecretion. In a research context, understanding the stability of this compound in various solvents is paramount for the design and execution of reliable in vitro and in vivo studies.

Solubility of this compound

Proper dissolution is the first step in preparing Pasireotide for experimental use. The choice of solvent will depend on the specific requirements of the assay. It is recommended to use freshly opened, anhydrous solvents to minimize the introduction of moisture, which can affect peptide stability.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 33 mg/mL[1] | Sonication may be required to achieve full dissolution.[2] It is advisable to use DMSO that has not absorbed moisture.[2] |

| Dimethylformamide (DMF) | ≥ 33 mg/mL[1] | - |

| Ethanol | ≥ 33 mg/mL[1] | - |

| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL[1] | Useful for preparing aqueous-based solutions for biological assays. |

Storage and Stability of this compound Solutions

The stability of this compound in solution is dependent on the solvent, storage temperature, and duration. For optimal stability, it is recommended to prepare fresh solutions for each experiment. If stock solutions are necessary, they should be stored under the following conditions.

General Recommendations for Stock Solutions

To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes before freezing.

Table 2: Recommended Storage Conditions for this compound Stock Solutions

| Solvent | Storage Temperature | Recommended Maximum Storage Duration |

| DMSO | -80°C | Up to 1 year[2] |

| DMSO | -20°C | Not explicitly defined, but shorter-term than -80°C |

| DMSO | 4°C | Up to one week for frequent use[2] |

Experimental Protocols

Protocol for Preparation of a 10 mM Pasireotide L-aspartate Stock Solution in DMSO

Materials:

-

This compound (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: ~1313.4 g/mol ). For example, for 1 mL of a 10 mM stock solution, weigh out 1.313 mg of the salt.

-

Add the appropriate volume of anhydrous DMSO to the vial containing the this compound.

-

Vortex the solution thoroughly to aid dissolution.

-

If the salt does not fully dissolve, sonicate the vial in a water bath for short intervals until the solution is clear.[2]

-

Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.

-

Store the aliquots at -80°C for long-term storage.

Protocol for Assessing the Stability of Pasireotide in Solution (General Guideline)

This protocol outlines a general procedure for conducting a stability study of Pasireotide in a chosen solvent using High-Performance Liquid Chromatography (HPLC). This method should be adapted and validated for specific laboratory conditions and analytical instrumentation.

Objective: To determine the percentage of intact Pasireotide remaining in a solution over time under specific storage conditions.

Materials and Equipment:

-

Prepared stock solution of this compound

-

Chosen solvent for stability testing

-

HPLC system with a UV or Mass Spectrometry (MS) detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase (e.g., a gradient of acetonitrile and water with a suitable modifier like trifluoroacetic acid)

-

Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Dilute the Pasireotide stock solution to a known concentration (e.g., 1 mg/mL) in the solvent to be tested.

-

Prepare multiple identical samples in separate vials for analysis at different time points.

-

-

Initial Analysis (Time Zero):

-

Immediately after preparation, inject one of the samples into the HPLC system to determine the initial peak area of the intact Pasireotide. This will serve as the 100% reference.

-

-

Storage:

-

Store the remaining samples at the desired temperature(s) (e.g., 4°C, room temperature, -20°C). Protect samples from light if photostability is not the primary focus.

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month), retrieve a sample from storage.

-

Allow the sample to equilibrate to room temperature before analysis.

-

Inject the sample into the HPLC system and record the peak area of the intact Pasireotide.

-

-

Data Analysis:

-

Calculate the percentage of Pasireotide remaining at each time point relative to the initial (time zero) peak area.

-

Plot the percentage of remaining Pasireotide against time to visualize the degradation kinetics.

-

Signaling Pathway and Experimental Workflow

Pasireotide Signaling Pathway

Pasireotide exerts its effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors. The activation of these receptors initiates a downstream signaling cascade that ultimately leads to the inhibition of hormone secretion.

Caption: Pasireotide signaling pathway.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of this compound in a given solvent.

Caption: Workflow for stability testing.

Conclusion

The stability of this compound is critical for obtaining accurate and reproducible results in research settings. While specific quantitative stability data in various organic solvents is limited in publicly available literature, the protocols and information provided in these application notes offer a robust framework for handling, storing, and assessing the stability of this compound. Researchers are encouraged to perform their own stability studies under their specific experimental conditions to ensure the integrity of their findings.

References

Application Notes and Protocols for Pasireotide L-aspartate Salt Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the proper storage, handling, and use of Pasireotide L-aspartate salt powder in a research and development setting. Pasireotide is a stable, multi-receptor ligand somatostatin analogue with high binding affinity for somatostatin receptor subtypes 1, 2, 3, and 5.[1][2][3][4] It is utilized in studies investigating hormone secretion, cell proliferation, and apoptosis, particularly in the context of neuroendocrine tumors, Cushing's disease, and acromaly.[3][5][6] Adherence to these guidelines is critical to ensure the compound's stability, purity, and experimental reproducibility.

Material Information

-

Chemical Name: this compound

-

Mechanism of Action: Pasireotide mimics the natural hormone somatostatin, binding to its receptors (SSTRs) to inhibit the secretion of various hormones, including Adrenocorticotropic Hormone (ACTH) and Growth Hormone (GH).[3][6][8] Its primary action is mediated through the inhibition of the adenylyl cyclase/cAMP signaling pathway.[5]

Recommended Storage Conditions

To maintain the integrity and stability of Pasireotide L-aspartate, it is imperative to adhere to the following storage conditions for the lyophilized powder and reconstituted solutions.

Data Presentation: Storage Stability

The following tables summarize the recommended storage temperatures and durations to ensure the compound's stability.

Table 1: Storage of Lyophilized this compound Powder

| Storage Temperature | Duration | Recommended For | Notes |

| -80°C | Up to 2 years | Long-term storage | Ideal for preserving integrity over extended periods.[2][6] |

| -20°C | Up to 3 years | Long-term storage | An effective alternative for long-term storage.[1][4][9] |

| Room Temperature | Shipping Only | Short-term transit | Stable for shipping purposes; transfer to recommended cold storage upon receipt.[1][2][4] |

General Guidelines for Powder Storage:

-

Keep in a well-ventilated area.[7]

Table 2: Storage of Reconstituted Pasireotide L-aspartate Solutions

| Storage Temperature | Duration | Recommended For | Notes |

| -80°C | Up to 1 year | Long-term solution storage | The preferred temperature for storing stock solutions.[1][4][9] |

| -20°C | Up to 1 month | Short-term solution storage | Suitable for working aliquots that will be used within a month.[2][4][6][12] |

| 4°C | Up to 1 week | Frequent use | For solutions that will be used repeatedly within a short timeframe.[1] |

General Guidelines for Solution Storage:

-

It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]

-

Store in tightly sealed vials.

-

Protect from light.

Experimental Protocols

Protocol for Safe Handling and Personal Protection

Due to the potent biological activity of Pasireotide, strict safety protocols must be followed.

-

Engineering Controls: Handle the powder exclusively in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure.[7] Ensure safety showers and eyewash stations are readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety goggles with side shields.[7]

-

Hand Protection: Use compatible protective gloves (e.g., nitrile).[7]

-

Body Protection: Wear a lab coat or impervious clothing.[7]

-

Respiratory Protection: When handling significant quantities of powder outside of a contained system, a suitable respirator is required.[7]

-

-

Handling: Avoid creating dust.[7] Prevent contact with skin, eyes, and inhalation of the powder.[7] Keep the compound away from strong acids/alkalis and strong oxidizing/reducing agents.[7]

Protocol for Reconstitution of Pasireotide Powder

This protocol outlines the steps to prepare a stock solution from the lyophilized powder.

-

Equilibration: Before opening, allow the vial of Pasireotide L-aspartate powder to equilibrate to room temperature for at least 30 minutes.[13] This prevents condensation from forming on the powder.

-

Solvent Selection: Choose an appropriate solvent based on experimental requirements. Common solvents include DMSO and sterile water.[1] For in vivo studies, suspensions can be made using carriers like CMC-Na.[4]

-

Note: When using DMSO, it is recommended to use a fresh, anhydrous grade, as absorbed moisture can reduce the solubility of the compound.[4]

-

-

Reconstitution:

-

Aseptically add the calculated volume of solvent to the vial.

-

To aid dissolution, sonication is recommended.[1][9] Gently vortex until the powder is completely dissolved.

-

Example Concentration: To prepare a 10 mM stock solution in DMSO, add the appropriate volume of DMSO to the vial based on the molecular weight (1180.33 g/mol ) and the amount of powder.

-

-

Sterilization (for cell culture): If the reconstituted solution is intended for use in cell culture, sterilize it by passing it through a 0.22 µm syringe filter.[6]

-

Storage: Aliquot the stock solution into sterile, single-use cryovials. Store immediately at -80°C or -20°C as outlined in Table 2.

Mandatory Visualizations

Pasireotide Signaling Pathway

The diagram below illustrates the primary mechanism of action for Pasireotide. Pasireotide binds to somatostatin receptors (SSTRs), which activates an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase (AC), a reduction in cyclic AMP (cAMP) levels, and subsequent suppression of hormone secretion (e.g., ACTH, GH).

Caption: Pasireotide's primary signaling cascade.

Experimental Workflow

This workflow diagram provides a logical sequence from receiving the compound to its application in an experiment.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pasireotide (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound|396091-77-3|MSDS [dcchemicals.com]

- 8. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]

- 9. Pasireotide acetate | SOM230 | GH/IGF-I/ACTH Inhibition | TargetMol [targetmol.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]